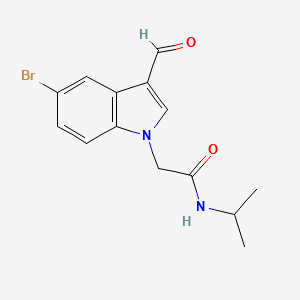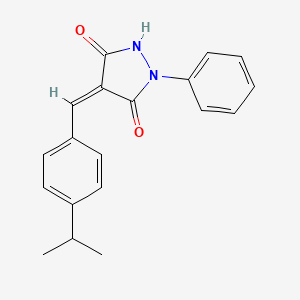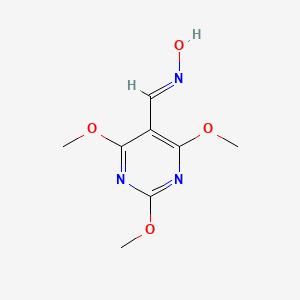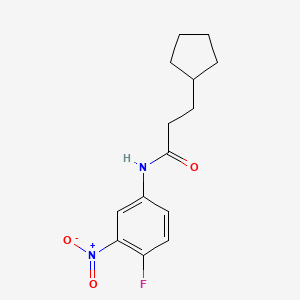![molecular formula C20H17NOS B5796304 4-methyl-N-[2-(phenylthio)phenyl]benzamide](/img/structure/B5796304.png)
4-methyl-N-[2-(phenylthio)phenyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-N-[2-(phenylthio)phenyl]benzamide is a synthetic compound that has been studied for its potential use in scientific research. It is also known by the chemical name 4-Me-PP2A. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in laboratory experiments to study its mechanism of action. In
Mécanisme D'action
The mechanism of action of 4-Me-PP2A involves the inhibition of PP2A activity. PP2A is involved in the regulation of many cellular processes, including cell growth and division, apoptosis, and the response to stress. Inhibition of PP2A activity by 4-Me-PP2A has been shown to result in the activation of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and division. This activation has been shown to have anti-tumor effects.
Biochemical and Physiological Effects:
4-Me-PP2A has been shown to have a variety of biochemical and physiological effects. In addition to its anti-tumor effects, it has been shown to have neuroprotective effects in vitro and in vivo. It has also been shown to improve cognitive function in animal models of Alzheimer's disease. 4-Me-PP2A has been shown to have anti-inflammatory effects in vitro and in vivo, and has been studied for its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 4-Me-PP2A in laboratory experiments is its specificity for inhibiting PP2A activity. This allows researchers to study the effects of PP2A inhibition on cellular processes without the confounding effects of inhibiting other enzymes. One limitation of using 4-Me-PP2A is its potential toxicity, which may limit its use in vivo.
Orientations Futures
There are several future directions for research on 4-Me-PP2A. One area of research is the development of more potent and selective inhibitors of PP2A activity. Another area of research is the study of the effects of PP2A inhibition on other cellular processes, such as apoptosis and the response to stress. Additionally, further research is needed to determine the potential toxicity and therapeutic efficacy of 4-Me-PP2A in vivo.
Méthodes De Synthèse
The synthesis method for 4-Me-PP2A involves several steps. The first step involves the reaction of 4-methylbenzoyl chloride with 2-mercaptobenzene-1-thiol in the presence of a base such as potassium carbonate. This results in the formation of 4-methyl-N-(phenylthio)benzamide. The second step involves the reaction of this intermediate with 2-bromo-1-phenylbenzene in the presence of a palladium catalyst. This results in the formation of 4-methyl-N-[2-(phenylthio)phenyl]benzamide.
Applications De Recherche Scientifique
4-Me-PP2A has been studied for its potential use in scientific research. It has been shown to inhibit the activity of protein phosphatase 2A (PP2A), which is an enzyme that is involved in the regulation of cell growth and division. This inhibition has been shown to have anti-tumor effects in vitro and in vivo. 4-Me-PP2A has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Propriétés
IUPAC Name |
4-methyl-N-(2-phenylsulfanylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NOS/c1-15-11-13-16(14-12-15)20(22)21-18-9-5-6-10-19(18)23-17-7-3-2-4-8-17/h2-14H,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITWOWZRZARASGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2SC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-N-[2-(phenylthio)phenyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3,4-dimethoxyphenyl)-N'-[(phenylacetyl)oxy]ethanimidamide](/img/structure/B5796228.png)


![1-(3-chlorophenyl)-4-[(2-methylphenoxy)acetyl]piperazine](/img/structure/B5796253.png)
![N-cyclohexyl-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5796266.png)
![N'-{[(3-nitrophenyl)sulfonyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5796270.png)



![1-[(2,6-difluorobenzyl)oxy]-2(1H)-quinoxalinone 4-oxide](/img/structure/B5796298.png)

![4-{methyl[4-(4-pyridinyl)-1,3-thiazol-2-yl]amino}phenol](/img/structure/B5796319.png)

![2-{4-[2-cyano-2-(phenylsulfonyl)vinyl]phenoxy}acetamide](/img/structure/B5796331.png)